5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C5H6ClN3O2 |
|---|---|
Molecular Weight |
175.57 g/mol |
IUPAC Name |
5-chloro-1-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C5H6ClN3O2/c1-2-9-4(6)3(5(10)11)7-8-9/h2H2,1H3,(H,10,11) |
InChI Key |
LZGMBRCASJZFKT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=N1)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- Formation of the Triazole Core : Ethyl hydrazine reacts with chloroacetyl chloride in tetrahydrofuran at 0–5°C, forming an intermediate hydrazide.
- Cyclization and Chlorination : Intramolecular cyclization under reflux (40–50°C) yields the triazole ring with the chloro substituent at position 5.
The process employs alcohols (e.g., methanol, ethanol) or esters (ethyl acetate) as solvents, with yields of 78–82% after vacuum drying. Critical to success is the slow addition of chloroacetyl chloride to prevent exothermic side reactions.
Grignard-Mediated Carboxylation
Derived from US20180029999A1, this route utilizes 1-ethyl-4,5-dibromo-1H-1,2,3-triazole as the starting material. The method features two sequential Grignard reactions:
Stepwise Functionalization
- Bromine Substitution : The dibromo compound reacts with isopropylmagnesium chloride in tetrahydrofuran at -78°C, replacing the 4-bromo group with a carboxylate via CO₂ insertion.
- Methylation and Separation : Selective methylation of the 5-bromo intermediate with methyl iodide isolates the desired product from byproducts.
Reaction conditions require precise temperature control (-78°C for Grignard formation, 20–25°C for carboxylation) and yield 65–70% after purification. Challenges include managing the hygroscopic nature of Grignard reagents and avoiding overalkylation.
Halogen Exchange from Bromo Precursors
Inspired by CN106187894A, this method adapts pyrazole chlorination techniques to triazoles. While the original patent focuses on pyrazole derivatives, analogous conditions apply:
Chlorination Protocol
- Bromo Intermediate Preparation : 1-Ethyl-5-bromo-1H-1,2,3-triazole-4-carboxylic acid is synthesized via Ullmann coupling or nucleophilic substitution.
- Chlorine Introduction : Treatment with concentrated hydrochloric acid (35–40%) and hydrogen peroxide (30–35%) at 50–70°C replaces bromine with chlorine.
Yields reach 85–90% after washing with sodium sulfite and sodium carbonate to remove residual bromine. The method’s scalability is enhanced by using dichloroethane as a solvent, which facilitates phase separation during workup.
Purification and Optimization Techniques
All routes necessitate rigorous purification to achieve pharmaceutical-grade purity. Common steps include:
- Liquid-Liquid Extraction : Ethyl acetate/water systems remove polar impurities.
- Crystallization : Cooling reaction mixtures to -5°C precipitates the product.
- Vacuum Distillation : Isolates the compound from high-boiling solvents like diethylene glycol dimethyl ether.
Notably, WO2014089728A1 reports a final purity of 95% using a combination of sodium sulfite washes and anhydrous sodium sulfate drying.
Industrial-Scale Production Considerations
For large-scale synthesis, key factors include:
- Solvent Recovery : Recycling tetrahydrofuran and dichloroethane reduces costs.
- Catalyst Efficiency : Copper(I) iodide (0.5–1 mol%) in cyclization reactions minimizes metal residues.
- Safety Protocols : Substituting dimethyl sulfate with dimethyl carbonate (as in CN106187894A) mitigates toxicity risks.
Continuous flow reactors are recommended for Grignard-mediated routes to enhance mixing and temperature control.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 5 undergoes nucleophilic substitution under specific conditions, enabling derivatization:
Copper-catalyzed reactions (e.g., Ullmann or Suzuki-Miyaura couplings) facilitate aryl group introduction at position 5 . Alkoxylation proceeds via SN2 mechanisms in polar solvents like DMF.
Carboxylic Acid Functionalization
The carboxylic acid group participates in classical acid-derived reactions:
Table 2: Transformations at the Carboxylic Acid Position
Ester derivatives (e.g., ethyl esters) are synthesized via acid-catalyzed alcohol reactions , while amides form via activated intermediates like acyl chlorides .
Decarboxylation Reactions
Thermal or catalytic decarboxylation removes the carboxylic acid group:
| Conditions | Temperature (°C) | Catalyst | Product | Application |
|---|---|---|---|---|
| Pyrolysis | 150–200 | None | 5-Chloro-1-ethyl-1H-1,2,3-triazole | Simplifies structure |
| Metal-catalyzed | 80–120 | Cu/Ag nanoparticles | Same as above | Efficient at lower temps |
Decarboxylation generates the parent triazole, useful for further functionalization at position 4.
Cycloaddition and Cross-Coupling Reactions
The triazole ring participates in click chemistry and metal-mediated couplings:
Table 3: Cycloaddition and Coupling Applications
| Reaction Type | Partners | Conditions | Product Use |
|---|---|---|---|
| Huisgen cycloaddition | Terminal alkynes | Cu(I), room temp | Bioconjugation tags |
| Suzuki-Miyaura | Aryl boronic acids | Pd catalyst, aqueous base | Extended π-systems |
Click chemistry modifications enable bioconjugation, while Suzuki couplings extend aromaticity for material science applications .
Biological Activity Correlation
Derivatives synthesized via these reactions show enhanced bioactivity:
Scientific Research Applications
5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It is used in the formulation of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Positional Isomerism
- 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid (CAS: 860751-24-2, ): Substituents: Carboxylic acid at position 5 (vs. Molecular weight: 141.13 g/mol (C₅H₇N₃O₂). Key difference: The positional shift of the carboxylic acid group alters dipole moments and hydrogen-bonding capabilities .
Chloro vs. Methyl Substituents
Pyrazole Analogs
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Predicted LogP | Solubility | Key Feature |
|---|---|---|---|---|
| Target compound | 175.57 | ~1.5 | Moderate in polar solvents | Chloro enhances acidity |
| 1-Ethyl-triazole-5-carboxylic acid | 141.13 | ~0.8 | Higher solubility | No chloro, lower steric hindrance |
| 5-Chloro-3-(difluoromethyl)-pyrazole-4-COOH | 208.56 | ~2.3 | Low solubility | Pyrazole core, hydrophobic CF₃ group |
Biological Activity
5-Chloro-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article delves into the compound's biological activity, including its antifungal, antimicrobial, and potential anticancer properties.
Chemical Structure and Properties
The compound is characterized by a triazole ring structure with a chloro substituent at the 5-position and a carboxylic acid functional group at the 4-position. Its molecular formula is with a molecular weight of 175.57 g/mol. The presence of these functional groups contributes significantly to its reactivity and biological activity .
Biological Activities
Antifungal Properties:
this compound exhibits notable antifungal activity. Research indicates that it can inhibit fungal growth by disrupting cellular processes essential for fungal survival. This makes it a candidate for development as a fungicide in agricultural applications .
Antimicrobial Activity:
The compound also shows potential antimicrobial properties. Its structural similarity to other triazole derivatives suggests that it may interact with various microbial targets, leading to inhibition of growth. Studies have demonstrated its effectiveness against several bacterial strains, indicating its potential as an antibiotic agent .
Anticancer Potential:
Recent investigations have highlighted the anticancer potential of triazole-containing compounds. The ability of this compound to interact with enzymes and receptors involved in cancer cell proliferation has been noted. Molecular docking studies suggest that this compound could bind effectively to targets such as DNA gyrase, which is crucial for DNA replication in cancer cells .
The mechanism by which this compound exerts its biological effects typically involves interference with cellular processes in pathogens. For antifungal activity, it may inhibit ergosterol biosynthesis or disrupt cell wall integrity. In the case of antimicrobial action, it likely affects bacterial cell division or protein synthesis pathways .
Case Studies
Several studies have explored the biological activity of this compound:
- Antifungal Efficacy:
-
Antimicrobial Testing:
- In vitro assays revealed that the compound showed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values were recorded at 6.25 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong potential for therapeutic applications .
- Anticancer Studies:
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Chloro-1-propyl-1H-1,2,3-triazole-4-carboxylic acid | Triazole derivative | Propyl group instead of ethyl |
| 5-Fluoro-1-methyl-1H-1,2,3-triazole-4-carboxylic acid | Triazole derivative | Fluorine substituent enhances bioactivity |
| 4-Amino-5-chloro-1H-1,2,3-triazole | Triazole derivative | Amino group provides different reactivity |
These compounds share structural similarities but differ in their substituents and functional groups, which significantly influence their biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
